molecular formula C8H10ClNO B13606402 (R)-4-(1-Aminoethyl)-2-chlorophenol

(R)-4-(1-Aminoethyl)-2-chlorophenol

Cat. No.: B13606402
M. Wt: 171.62 g/mol
InChI Key: FJYAUFCFHMTVBY-RXMQYKEDSA-N
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Description

4-[(1R)-1-aminoethyl]-2-chlorophenol is an organic compound with the molecular formula C8H10ClNO. This compound is characterized by the presence of a phenol group substituted with a chlorine atom and an aminoethyl group. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-aminoethyl]-2-chlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorophenol as the starting material.

    Alkylation: The 2-chlorophenol undergoes alkylation with an appropriate alkylating agent to introduce the aminoethyl group.

    Resolution: The resulting racemic mixture is then resolved to obtain the desired (1R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of 4-[(1R)-1-aminoethyl]-2-chlorophenol may involve large-scale alkylation and resolution processes. The use of continuous flow reactors and automated resolution systems can enhance the efficiency and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-aminoethyl]-2-chlorophenol can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(1R)-1-aminoethyl]-2-chlorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1R)-1-aminoethyl]-2-chlorophenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1R)-1-aminoethyl]-2-chlorophenol is unique due to its specific chiral configuration and the presence of both an aminoethyl group and a chlorine atom on the phenol ring. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-2-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

FJYAUFCFHMTVBY-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)O)Cl)N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

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